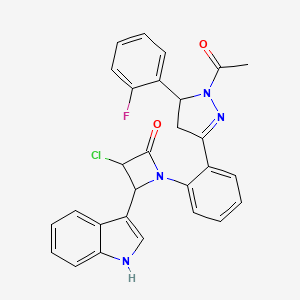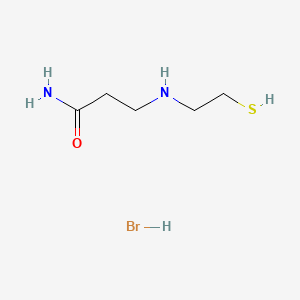
Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide: is a chemical compound with the molecular formula C5H12N2OS.BrH and a molecular weight of 229.17 g/mol . This compound is known for its unique structure, which includes a mercaptoethyl group and an amide functional group. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Propanamid, 3-((2-Mercaptoethyl)amino)-, Monohydrobromid beinhaltet typischerweise die Reaktion von 3-((2-Mercaptoethyl)amino)propanamid mit Bromwasserstoffsäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des Monohydrobromidsalzes zu gewährleisten. Der Prozess kann Schritte wie Reinigung und Kristallisation umfassen, um das Endprodukt in reiner Form zu erhalten .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess wird auf Effizienz und Ausbeute optimiert, wobei oft automatisierte Systeme für Mischen, Erhitzen und Reinigung eingesetzt werden. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen: Propanamid, 3-((2-Mercaptoethyl)amino)-, Monohydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Mercaptoethylgruppe kann zu Disulfiden oder Sulfonsäuren oxidiert werden.
Reduktion: Die Amidgruppe kann zu Aminen reduziert werden.
Substitution: Das Bromidion kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Natriumazid oder Kaliumcyanid können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Disulfide oder Sulfonsäuren.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird diese Verbindung als Reagenz in verschiedenen organischen Synthesereaktionen verwendet. Ihre einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Transformationen teilzunehmen .
Biologie: In der biologischen Forschung wird Propanamid, 3-((2-Mercaptoethyl)amino)-, Monohydrobromid auf seine potenziellen biologischen Aktivitäten untersucht. Es kann mit biologischen Molekülen und Signalwegen interagieren, was es zu einem interessanten Objekt in der Medikamentenforschung und -entwicklung macht .
Medizin: In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Medikamente .
Industrie: In der Industrie wird diese Verbindung bei der Herstellung verschiedener Chemikalien und Materialien verwendet. Ihre Reaktivität und Stabilität machen sie für die Verwendung in Herstellungsprozessen geeignet .
Wirkmechanismus
Der Wirkmechanismus von Propanamid, 3-((2-Mercaptoethyl)amino)-, Monohydrobromid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Mercaptoethylgruppe kann kovalente Bindungen mit Thiolgruppen in Proteinen bilden und möglicherweise deren Funktion beeinflussen. Die Amidgruppe kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit biologischen Molekülen teilnehmen .
Analyse Chemischer Reaktionen
Types of Reactions: Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide is studied for its potential biological activities. It may interact with biological molecules and pathways, making it a subject of interest in drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes .
Wirkmechanismus
The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, monohydrobromide involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The amide group can participate in hydrogen bonding and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Propanamid, 3-((2-Mercaptoethyl)amino)-: Diese Verbindung ist ähnlich, aber es fehlt das Monohydrobromidsalz.
Propanamid, 3-((2-Hydroxyethyl)amino)-: Diese Verbindung hat eine Hydroxyethylgruppe anstelle einer Mercaptoethylgruppe.
Propanamid, 3-((2-Aminoethyl)amino)-: Diese Verbindung hat eine Aminoethylgruppe anstelle einer Mercaptoethylgruppe.
Einzigartigkeit: Propanamid, 3-((2-Mercaptoethyl)amino)-, Monohydrobromid ist einzigartig aufgrund des Vorhandenseins sowohl der Mercaptoethylgruppe als auch des Monohydrobromidsalzes. Diese Kombination verleiht spezifische Reaktivität und Eigenschaften, die in den oben aufgeführten ähnlichen Verbindungen nicht zu finden sind .
Eigenschaften
CAS-Nummer |
124882-58-2 |
|---|---|
Molekularformel |
C5H13BrN2OS |
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
3-(2-sulfanylethylamino)propanamide;hydrobromide |
InChI |
InChI=1S/C5H12N2OS.BrH/c6-5(8)1-2-7-3-4-9;/h7,9H,1-4H2,(H2,6,8);1H |
InChI-Schlüssel |
MTVICJLSZWUMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCS)C(=O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


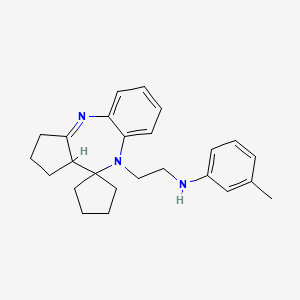

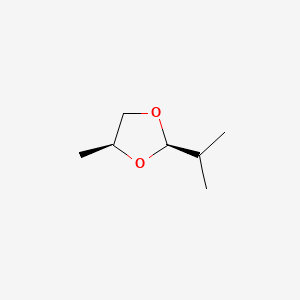

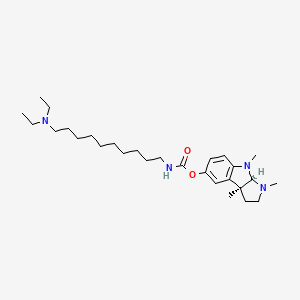

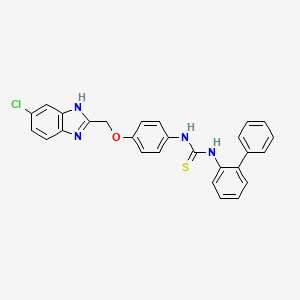
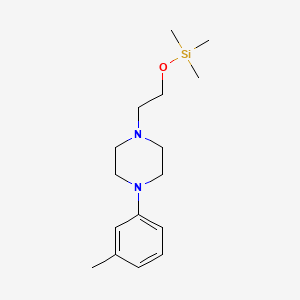
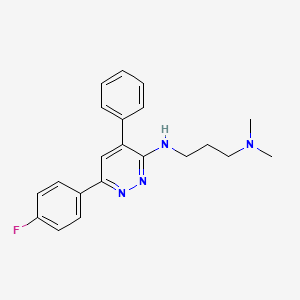

![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)

